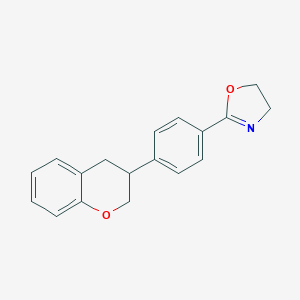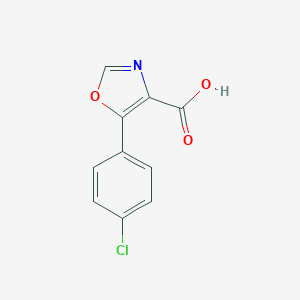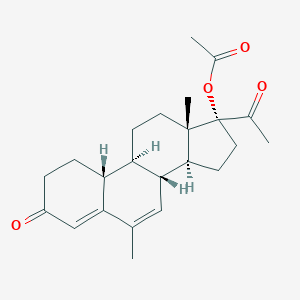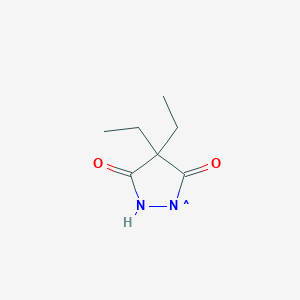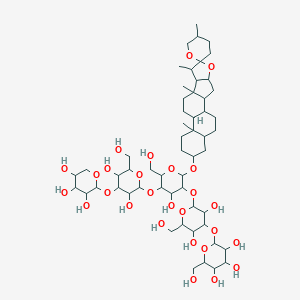
Diurnoside 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diurnoside 1 is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, Diurnoside 1 has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Diurnoside 1 is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. It also has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.
生化学的および生理学的効果
Diurnoside 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress in cardiovascular disease, and improve cognitive function in neurodegenerative disorders. It also has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One advantage of using Diurnoside 1 in lab experiments is that it is a natural compound found in various plants, which makes it relatively easy to obtain. It also has low toxicity and is generally well-tolerated in animals and humans. However, one limitation is that it can be difficult to obtain pure Diurnoside 1 due to the complex nature of plant extracts. It also has low bioavailability, meaning that it may not be effective at low doses.
将来の方向性
There are several future directions for research on Diurnoside 1. One area of interest is its potential use as a chemopreventive agent in cancer. Another area of interest is its potential use in the treatment of cardiovascular disease, particularly in reducing inflammation and oxidative stress. Additionally, there is interest in its potential use in neurodegenerative disorders, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to better understand the mechanism of action of Diurnoside 1 and its potential therapeutic applications.
合成法
Diurnoside 1 can be extracted from the leaves of Camellia sinensis using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extract is then purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
科学的研究の応用
Diurnoside 1 has been studied for its potential therapeutic applications in various fields, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, it has been shown to have anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In cardiovascular disease research, it has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
特性
CAS番号 |
152574-90-8 |
|---|---|
製品名 |
Diurnoside 1 |
分子式 |
C56H92O27 |
分子量 |
1197.3 g/mol |
IUPAC名 |
2-[2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-53-48(82-52-44(71)47(38(65)32(17-59)77-52)81-50-41(68)39(66)36(63)30(15-57)75-50)42(69)45(33(18-60)78-53)79-51-43(70)46(37(64)31(16-58)76-51)80-49-40(67)35(62)28(61)20-72-49/h21-53,57-71H,5-20H2,1-4H3 |
InChIキー |
VCZGGHVFZCTAOO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
同義語 |
(25R)-5alpha-spirostan-3beta-yl-4-O-((2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-3-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)-beta-D-galactopyranoside diurnoside 1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



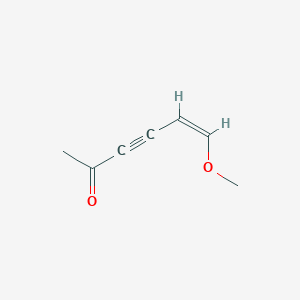
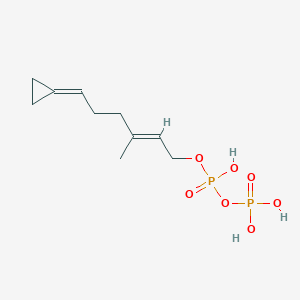

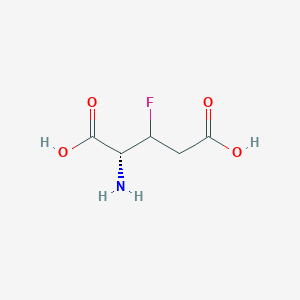
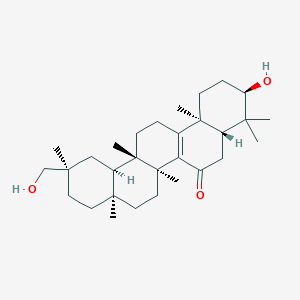
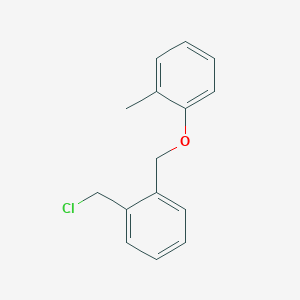
![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)
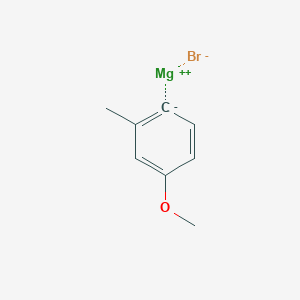
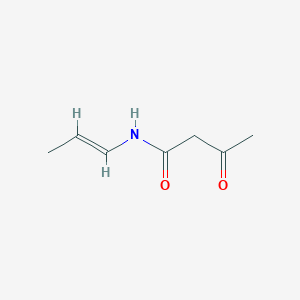
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
